molecular formula C14H15N3O4 B2771190 methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 402739-13-3

methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B2771190
CAS No.: 402739-13-3
M. Wt: 289.291
InChI Key: YNIXBSCDXCAGRO-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a heterocyclic ester featuring a benzoate core linked via a methylene bridge to a nitro-substituted pyrazole ring. Its structure includes:

  • A methyl benzoate group (providing ester functionality).
  • A 3,5-dimethyl-4-nitro-1H-pyrazol-1-yl substituent (imparting electron-withdrawing and steric effects).
  • A methylene bridge (-CH2-) connecting the aromatic systems.

Its nitro and methyl groups may influence reactivity, solubility, and binding interactions .

Properties

IUPAC Name

methyl 3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-9-13(17(19)20)10(2)16(15-9)8-11-5-4-6-12(7-11)14(18)21-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIXBSCDXCAGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331330
Record name methyl 3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

402739-13-3
Record name methyl 3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Scientific Research Applications

Methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate exhibits notable biological activity, making it valuable in various therapeutic applications:

  • Antimicrobial Activity: Pyrazole derivatives have shown potential as antibacterial and antifungal agents. Research indicates that compounds with the pyrazole structure can inhibit the growth of various pathogens .
  • Insecticidal Properties: The compound is also recognized for its insecticidal activity, contributing to its use in agrochemical formulations .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AntibacterialInhibition of bacterial growth
AntifungalEffective against fungal strains
InsecticidalToxicity to various insect pests

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological macromolecules effectively. Its nitro group can undergo bioreduction to form reactive intermediates that may inhibit enzyme activity, which is crucial in drug design .

Case Study: Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells through specific molecular interactions .

Agrochemical Applications

In agriculture, the compound serves as an effective herbicide and fungicide. Its application helps in managing pests and diseases affecting crops, thereby improving agricultural productivity .

Mechanism of Action

The mechanism of action of methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, modulating their activity . The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Analysis

The table below compares key structural features and molecular data for methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents References
This compound C14H15N3O4 289.29 (calculated) Methyl ester, pyrazole (3,5-dimethyl, 4-nitro), methylene bridge
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid C11H11N3O5 265.23 Carboxylic acid, furan ring, pyrazole substituent
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) C22H22N4O2 ~382.44 (calculated) Ethyl ester, pyridazine, phenethylamino linker
3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl-4H-1,2,4-triazol-4-amine C8H10N6O2S ~278.28 (calculated) Sulfanyl (-S-), triazole, amine
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) C21H21NO4 ~351.40 (calculated) Ethyl ester, isoxazole, phenethoxy linker

Key Comparative Insights

Core Structure Variations
  • Benzoate vs.
  • Ester vs. Carboxylic Acid : The methyl/ethyl ester groups enhance lipophilicity compared to the carboxylic acid derivative, which may improve membrane permeability .
Substituent Effects
  • Pyrazole vs. Isoxazole/Pyridazine : Pyrazole’s dual nitrogen atoms and nitro group create strong electron-withdrawing effects, while isoxazole (in I-6473) and pyridazine (in I-6230) introduce distinct electronic profiles and hydrogen-bonding capabilities .
  • Linker Groups: Methylene bridges (in the main compound) vs. phenethylamino/phenethoxy linkers (in I-6230/I-6473) affect conformational flexibility and steric bulk, influencing target interactions .
Functional Group Impact
  • Nitro Group : Present in all pyrazole derivatives, this group enhances electrophilicity and may participate in redox reactions or serve as a hydrogen-bond acceptor.

Biological Activity

Methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H16N4O2
  • Molecular Weight : 272.30 g/mol
  • CAS Number : 6158-57-2

The presence of the nitro group and the pyrazole ring contributes significantly to its biological activity, allowing it to interact with various biological targets.

The mechanism of action for this compound involves:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that may inhibit enzyme activity.
  • Hydrogen Bonding : The pyrazole ring can form hydrogen bonds with biological macromolecules, affecting their function.

These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.108 - 62.216 μg/mL
Pseudomonas aeruginosa62.5 - 125 μg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Pyrazole derivatives are noted for their anti-inflammatory properties. Studies have shown that this compound can inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Potential

This compound has been studied for its anticancer effects. The compound demonstrated cytotoxicity against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole compounds:

  • Study on Antibacterial Activity :
    • A study reported that a related pyrazole derivative exhibited strong antibacterial activity against MRSA with an MIC of 0.381 μM, highlighting the potential of pyrazole derivatives in treating resistant bacterial infections .
  • Anti-inflammatory Effects :
    • Research indicated that pyrazole derivatives could significantly reduce inflammation in animal models by inhibiting NF-kB signaling pathways .
  • Anticancer Activity :
    • In vitro studies demonstrated that certain pyrazole compounds could induce apoptosis in cancer cells by activating caspase pathways .

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